molecular formula C13H10ClN3O5S B2972998 Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate CAS No. 392246-53-6

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

Cat. No.: B2972998
CAS No.: 392246-53-6
M. Wt: 355.75
InChI Key: GFBNGGWFBRWUHK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 5-chloro-2-nitrobenzamido substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. This structure combines electron-withdrawing groups (chloro, nitro) with a carboxylate moiety, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity. Its synthesis typically involves condensation reactions between substituted benzamides and ethyl bromopyruvate, as seen in related thiazole derivatives .

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNGGWFBRWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with ethyl chloroformate under basic conditions. The resulting intermediate is then reacted with 5-chloro-2-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Electronics : Electron-withdrawing groups (e.g., nitro in the target compound) enhance DNA/intermolecular interactions via π-stacking or hydrogen bonding, as seen in analogs with nitrobenzylidene hydrazinyl groups .
  • Anticancer Specificity: Amino-linked substituents (e.g., diethylamino propanamido ) exhibit leukemia-specific activity, while bulky groups (e.g., dioxoisoindolinyl ) target colorectal cancer pathways.
  • Enzyme Inhibition : Hydroxyphenyl derivatives show moderate cholinesterase inhibition, suggesting that polar substituents may balance solubility and target engagement.
Physicochemical Comparisons:
  • Solubility: Hydroxyphenyl and amino derivatives exhibit higher aqueous solubility due to polar groups, whereas nitro-substituted compounds (e.g., target) may require formulation optimization.
  • Stability : Nitro groups in the target compound could enhance stability under acidic conditions compared to ester- or amide-linked analogs .

Molecular Interactions and Docking Studies

  • AChE/BuChE Inhibition : Hydroxyphenyl analogs bind via hydrogen bonds with Tyr337 (AChE) and π-π stacking with Trp82 (BuChE) .
  • Beta-Catenin Inhibition : Dioxoisoindolinyl derivatives occupy the hydrophobic pocket of beta-catenin, suggesting nitro-substituted analogs might exploit similar interactions.

Biological Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate (CAS Number: 392246-53-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H10ClN3O5S
  • Molecular Weight : 341.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis.

Target Proteins

  • Bcl-2 Proteins : The compound has been shown to inhibit Bcl-2 proteins, which play a crucial role in regulating apoptosis. Inhibition of these proteins leads to increased apoptotic activity in cancer cells.
  • SIRT2 Inhibition : Recent studies indicate that thiazole-based compounds, including this derivative, may act as inhibitors of SIRT2, an enzyme involved in cellular regulation and cancer progression .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Proliferation : It exhibits anti-proliferative effects against several cancer cell lines, showing a concentration-dependent increase in apoptosis via caspase activation and down-regulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : this compound displayed moderate to good antimicrobial activity against various bacterial strains, including Bacillus subtilis and Aspergillus niger .

Study 1: Anticancer Evaluation

A study assessed the compound's effects on the NCI 60 cell line panel, revealing that it significantly inhibited cell growth across multiple cancer types. The mechanism was linked to enhanced caspase 3 activity and altered expression levels of apoptotic markers.

Study 2: SIRT2 Inhibition

Research focusing on thiazole derivatives reported that this compound inhibited SIRT2 with an IC50 value indicative of its potential as a therapeutic agent against cancers characterized by SIRT2 overexpression .

Summary Table of Biological Activities

Activity TypeTarget/PathwayEffectReference
AnticancerBcl-2 ProteinsIncreased apoptosis
AntimicrobialVarious BacteriaModerate inhibition
SIRT2 InhibitionSIRT2Decreased cell viability

Q & A

Q. Q1. What are common synthetic routes for preparing ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves coupling a 5-chloro-2-nitrobenzoyl chloride derivative with ethyl 2-aminothiazole-4-carboxylate under basic conditions. Key steps include:

  • Reaction Setup: Use potassium carbonate (K₂CO₃) in acetone to deprotonate the amine group of the thiazole precursor, facilitating nucleophilic acyl substitution .
  • Purification: After reaction completion (monitored via TLC), the crude product is filtered, washed with NaHCO₃ to remove acidic impurities, and recrystallized from ethanol for high purity .
  • Analytical Confirmation: HRMS and elemental analysis (C, H, N, S) verify molecular weight and composition, while ¹H/¹³C NMR confirms regioselectivity of the amide bond formation .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of the 5-chloro-2-nitrobenzamido substituent?

Methodological Answer: Optimization strategies include:

  • Activating Agents: Use coupling reagents like HATU or EDCI to enhance amide bond formation efficiency, especially for sterically hindered substrates .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of nitro-aromatic intermediates.
  • Temperature Control: Reactions performed at 0–5°C minimize side reactions (e.g., nitro group reduction) .
  • Real-Time Monitoring: Employ in-situ FTIR or LC-MS to track intermediate consumption and adjust stoichiometry dynamically .

Structural and Crystallographic Analysis

Q. Q3. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify chemical shifts for the thiazole ring (δ ~7.5–8.5 ppm for C5-H), ester carbonyl (δ ~165–170 ppm), and nitro group (δ ~150 ppm for C-NO₂) .
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-Ray Crystallography: Use SHELX software for structure refinement. Key parameters include R-factor (<0.05), hydrogen bonding analysis (e.g., N–H···O interactions stabilizing the amide group), and torsional angles to confirm planarity .

Biological Activity Evaluation

Q. Q4. How should researchers design assays to evaluate the antitumor potential of this compound?

Methodological Answer:

  • Cell Line Selection: Test against leukemia (RPMI-8226) and solid tumor (HepG2) cell lines, referencing prior thiazole derivative studies .
  • Dose-Response Curves: Use MTT assays with IC₅₀ calculations (48–72 hr exposure). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
  • Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for DNA damage markers (γ-H2AX) .

Advanced Mechanistic Studies

Q. Q5. How can researchers investigate the role of this compound in Oct3/4 induction, and what controls are essential?

Methodological Answer:

  • Stem Cell Models: Use induced pluripotent stem cells (iPSCs) or embryonal carcinoma lines (e.g., NCCIT) .
  • qRT-PCR/Western Blot: Quantify Oct3/4 mRNA and protein levels post-treatment (48 hr). Normalize to housekeeping genes (GAPDH, β-actin) .
  • Controls: Include known inducers (e.g., bFGF) and knockdown experiments (siRNA against Oct3/4) to confirm specificity .

Data Contradiction Resolution

Q. Q6. How should discrepancies in biological activity data between studies be addressed?

Methodological Answer:

  • Purity Verification: Re-analyze compound purity via HPLC (>98%) and LC-MS to rule out degradation products .
  • Assay Reproducibility: Standardize cell culture conditions (e.g., serum batch, passage number) and use orthogonal assays (e.g., ATP-based viability vs. colony formation) .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to molarity) and assess structural analogs for SAR trends .

Computational and Retrosynthetic Planning

Q. Q7. What computational tools are recommended for retrosynthetic analysis of novel thiazole-4-carboxylate derivatives?

Methodological Answer:

  • AI-Driven Platforms: Use Pistachio, Reaxys, or BKMS databases to predict feasible routes. For example, inputting the target structure may suggest SNAr reactions or Suzuki couplings for aryl group introduction .
  • DFT Calculations: Optimize transition states for amide bond formation using Gaussian09 with B3LYP/6-31G* basis sets to predict regioselectivity .
  • Pathway Scoring: Rank routes by "green chemistry" metrics (e.g., atom economy, solvent toxicity) using tools like EATOS .

Safety and Handling

Q. Q8. What safety protocols are critical when handling nitro and chloro substituents during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid skin contact/inhalation .
  • Waste Management: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
  • Emergency Procedures: In case of exposure, rinse eyes/skin with water for 15 min and consult SDS for specific antidotes .

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